molecular formula C17H22N4O4S2 B12221144 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide

1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide

Cat. No.: B12221144
M. Wt: 410.5 g/mol
InChI Key: PBATWDOSFSTUIU-UHFFFAOYSA-N
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Description

This compound is a prolinamide derivative featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and a 4-methoxyphenylsulfonyl moiety. The prolinamide backbone introduces conformational rigidity, which could optimize interactions with biological targets such as enzymes or receptors. Structural confirmation of such compounds often relies on crystallographic methods like those implemented in SHELX programs .

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22N4O4S2/c1-3-5-15-19-20-17(26-15)18-16(22)14-6-4-11-21(14)27(23,24)13-9-7-12(25-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22)

InChI Key

PBATWDOSFSTUIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide typically involves multiple steps. Starting from 4-methoxybenzenesulfonyl chloride, the compound undergoes a series of reactions including nucleophilic substitution and cyclization to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with prolinamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl and thiadiazole derivatives have shown efficacy.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as a hydrogen bond acceptor, while the thiadiazole ring could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-[(4-Methoxyphenyl)methyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
  • Structure : Shares the 5-propyl-1,3,4-thiadiazol-2-yl group and 4-methoxyphenyl substituent but replaces prolinamide with butanediamide.
b) 4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • Structure: Contains a 4-aminobenzenesulfonamide group instead of 4-methoxyphenylsulfonyl-prolinamide.
  • Solubility: Exhibits a solubility of 0.898 mmol/L (0.268 g/L) at 37°C, attributed to the polar amino group .
  • Activity : Sulfonamide derivatives are often associated with carbonic anhydrase inhibition, suggesting possible enzymatic targeting .
c) 5-Amino-1,3,4-thiadiazole-2-sulfonamide
  • Structure : Lacks the propyl and aryl sulfonyl groups but retains the thiadiazole-sulfonamide core.
  • Applications : Used as a carbonic anhydrase inhibitor (e.g., acetazolamide derivatives) .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Key Compounds
Compound Name Molecular Weight Key Substituents Solubility (mmol/L) Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide ~407.47* 4-MeO-Ph-SO₂, prolinamide Not reported Potential enzyme/receptor modulation
N-[(4-Methoxyphenyl)methyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide ~415.51 4-MeO-Ph-CH₂, butanediamide Not reported Unreported
4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 298.39 4-NH₂-Ph-SO₂NH 0.898 Carbonic anhydrase inhibition
Sch225336 (Bis-sulfone CB2 agonist) ~556.62 Bis-sulfone, methoxy groups Not reported CB2 receptor agonism

*Estimated based on molecular formula.

Key Observations:
  • Solubility: The amino-substituted benzenesulfonamide (0.898 mmol/L) demonstrates higher aqueous solubility than the methoxy-substituted analogues, likely due to the amino group’s polarity .
  • Pharmacological Targets : The 4-methoxyphenylsulfonyl group in the target compound may mimic sulfonamide-based drugs (e.g., Sch225336) but with divergent targets due to the prolinamide-thiadiazole hybrid structure .

Biological Activity

1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity based on various research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H16N4O2S2
  • Molecular Weight : 320.41 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant biological activities, including anticancer and antimicrobial properties. The specific compound under consideration has shown promising results in various assays.

Anticancer Activity

A study focused on 1,3,4-thiadiazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed varying degrees of cytotoxicity:

CompoundCell LineViability (%) at 100 µM
SCT-4MCF-770 ± 3
SCT-4MDA-MB-23160 ± 5

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways. In silico studies suggested that the compound could interact with multiple targets involved in cell survival and apoptosis regulation .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. Research has shown that derivatives of thiadiazole can inhibit bacterial growth effectively. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Assays : A series of experiments were conducted to assess the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that substituents on the thiadiazole ring significantly influenced biological activity. Specifically, compounds with methoxyphenyl groups exhibited enhanced activity against MCF-7 cells compared to those with other substituents .
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells in both breast cancer lines tested. This supports the hypothesis that the compound induces programmed cell death via intrinsic pathways involving caspases .

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